molecular formula C6H7FN2O2 B11707984 4-Fluoro-2,6-dimethoxypyrimidine

4-Fluoro-2,6-dimethoxypyrimidine

Cat. No.: B11707984
M. Wt: 158.13 g/mol
InChI Key: YBMDMEPRJDUZMI-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,6-dimethoxypyrimidine typically involves multiple steps, including addition, condensation, cyclization, and methoxylation reactions. One common method involves the following steps :

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the addition reaction, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the cyclization reaction for the methoxylation reaction.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to improve yield and reduce waste. One such method includes the use of methyl cyanoacetate, urea, and sodium methylate as raw materials through cyclization, followed by methylation with dimethyl sulfate .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,6-dimethoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

4-Fluoro-2,6-dimethoxypyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with biological processes, leading to its observed effects. For example, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme involved in DNA synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2,6-dimethoxypyrimidine is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methoxy groups contribute to its solubility and biological activity.

Properties

IUPAC Name

4-fluoro-2,6-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMDMEPRJDUZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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